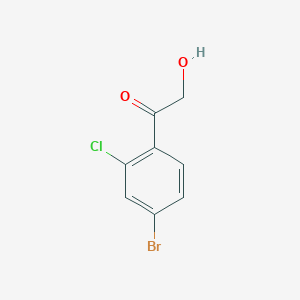
4'-Bromo-2'-chloro-2-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2’-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination and chlorination of 2-hydroxyacetophenone. The process typically includes the following steps:
Industrial Production Methods: Industrial production of 4’-Bromo-2’-chloro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-2’-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and suitable solvents like ethanol or acetone.
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4’-Bromo-2’-chloro-2-hydroxyacetophenone has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2’-chloro-2-hydroxyacetophenone involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions . Additionally, it can interact with cellular proteins and DNA, affecting various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-3’,4’-dihydroxyacetophenone:
2-Hydroxyacetophenone: The parent compound without halogen substitutions, used as a starting material for various derivatives.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and diverse biological activities .
Propiedades
Fórmula molecular |
C8H6BrClO2 |
|---|---|
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
Clave InChI |
BRXRROYMBCZCFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


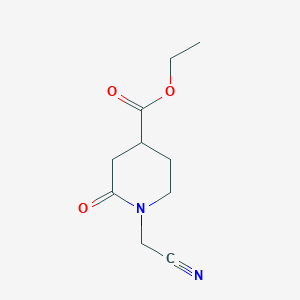
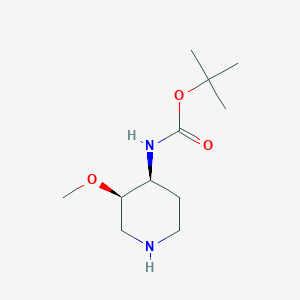
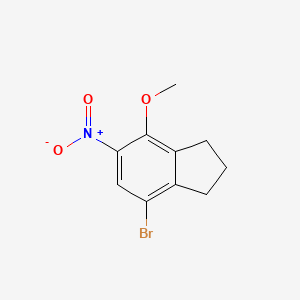
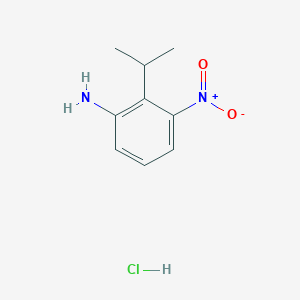
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
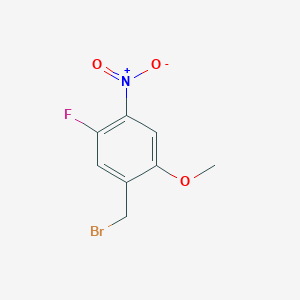
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
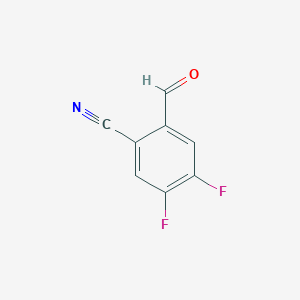
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
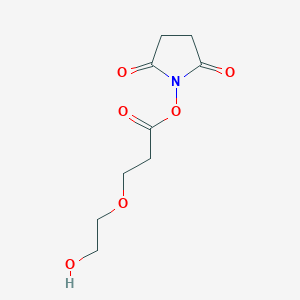
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
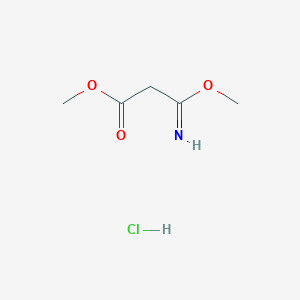
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
